molecular formula C21H25N3O2S B4580010 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

Cat. No. B4580010
M. Wt: 383.5 g/mol
InChI Key: ARGIXHUCCCZDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16674822 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

Research on N-(1-adamantyl)carbothioamide derivatives, which share structural similarities with the query compound, particularly in the aspect of incorporating piperazine and carbothioamide functionalities, demonstrated potent antibacterial activity against various microorganisms and significant hypoglycemic activity in diabetic rats. These findings suggest the potential of similar compounds for antimicrobial and diabetes-related applications (Al-Abdullah et al., 2015).

Anticancer Drug Development

The synthesis and biological evaluation of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, including antimicrobial activity assessment, demonstrate the chemical versatility and potential therapeutic applications of such compounds. These compounds exhibit promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Babu et al., 2015).

Corrosion Inhibition

Compounds incorporating benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These studies highlight the potential application of similar compounds in materials science, particularly in corrosion inhibition, which is crucial for extending the lifespan of metal structures and components (Hu et al., 2016).

Biofilm and Enzyme Inhibition

The development of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent bacterial biofilm and MurB enzyme inhibition activities. These findings indicate the potential application of such compounds in addressing bacterial resistance and biofilm-associated infections, which are significant challenges in clinical settings (Mekky & Sanad, 2020).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism of compounds like Lu AA21004, which involves oxidation to various metabolites mediated by different cytochrome P450 enzymes, provides valuable insights into the pharmacokinetics and potential drug interactions of similar compounds. Such knowledge is essential for drug development, ensuring safety and efficacy (Hvenegaard et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-4-3-5-18(16(15)2)23-8-10-24(11-9-23)21(27)22-17-6-7-19-20(14-17)26-13-12-25-19/h3-7,14H,8-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIXHUCCCZDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

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